5,6-Dimethoxyisobenzofuran-1,3-dione

Overview

Description

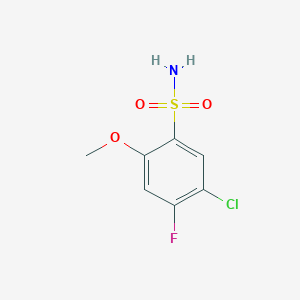

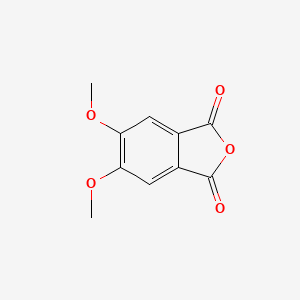

5,6-Dimethoxyisobenzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O5 . It has a molecular weight of 208.17 . The IUPAC name for this compound is 5,6-dimethoxyisobenzofuran-1,3-dione .

Synthesis Analysis

The synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione involves heating 4,5-dimethoxyphthalic acid in acetic anhydride at 120°C for 1 hour . The solvent is then removed under vacuum to afford 5,6-dimethoxyisobenzofuran-1,3-dione as a yellow solid .Molecular Structure Analysis

The InChI code for 5,6-Dimethoxyisobenzofuran-1,3-dione is 1S/C10H8O5/c1-13-7-3-5-6 (4-8 (7)14-2)10 (12)15-9 (5)11/h3-4H,1-2H3 .Chemical Reactions Analysis

5,6-Dimethoxyisobenzofuran-1,3-dione is a highly reactive organic compound that can be used for a wide range of synthetic reactions.Physical And Chemical Properties Analysis

5,6-Dimethoxyisobenzofuran-1,3-dione is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Complex Molecules 5,6-Dimethoxyisobenzofuran-1,3-dione and its derivatives are involved in intricate synthetic pathways, leading to the formation of diverse and structurally complex molecules. For instance, it has been used in the synthesis of compounds like 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, showcasing the compound's versatility in creating substances with potential biological relevance. The reactions involved often result in high yields and can include interesting transformations like sulfoxide derivative formation and crystal structure studies (Al-Sheikh et al., 2009).

Reaction with DMAD The interaction of dimethoxycarbene-DMAD zwitterion with 1,2-diones and anhydrides involving 5,6-Dimethoxyisobenzofuran-1,3-dione derivatives results in the formation of highly substituted dihydrofurans and spirodihydrofurans. This reaction pathway signifies the importance of these compounds in the synthesis of novel organic structures with possible practical applications (Nair et al., 2006).

Biological Interactions and Applications

Protein Sulfenation and Redox Sensing One of the prominent applications of derivatives of 5,6-Dimethoxyisobenzofuran-1,3-dione is in the study of protein sulfenation, acting as a redox sensor. This application is crucial in understanding the redox states in enzymes and the role of sulfenic acids as reactive intermediates. The derivatives, such as biotinylated dimedone, have been synthesized for probing protein sulfenation in complex biological systems, offering insights into the oxidative stress responses in cells (Charles et al., 2007).

Bioactive Compound Synthesis 5,6-Dimethoxyisobenzofuran-1,3-dione derivatives are also pivotal in synthesizing bioactive compounds. For example, the synthesis of isoindoline-1,3-dione derivatives from isobenzofuran-1,3-dione demonstrates the compound's role in creating molecules with significant biological activities. These activities include antioxidant properties and potential interactions with biological macromolecules, further emphasizing the compound's importance in medicinal chemistry and drug development (Kumar et al., 2019).

Material Science and Corrosion Inhibition

Corrosion Inhibition In the field of material science, derivatives of 5,6-Dimethoxyisobenzofuran-1,3-dione have been explored as corrosion inhibitors. The studies involve understanding the interaction of these compounds with metal surfaces and their efficiency in preventing corrosion. This application is crucial in protecting materials and ensuring their longevity, especially in harsh chemical environments (Chafiq et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

5,6-dimethoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSDRBDUANUSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxyisobenzofuran-1,3-dione | |

CAS RN |

4821-94-7 | |

| Record name | 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)

![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)